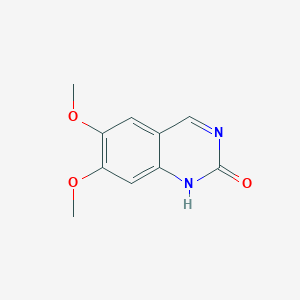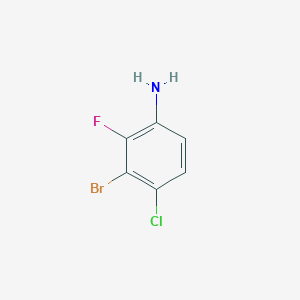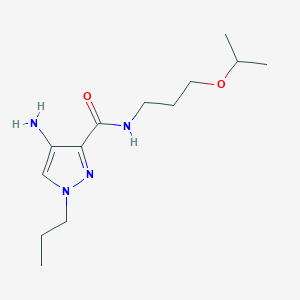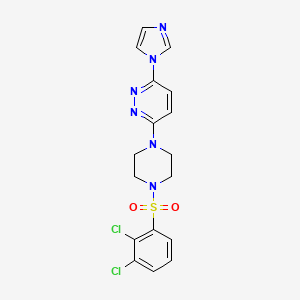
7-メトキシ-N-(2-(2-(ピリジン-3-イル)-1H-イミダゾール-1-イル)エチル)ベンゾフラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a methoxy group and a carboxamide linkage
科学的研究の応用
7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
Target of Action
The primary targets of this compound are kinases, specifically SYK (Spleen Tyrosine Kinase) , LRRK2 (Leucine-rich repeat kinase 2) , and/or MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation .
Mode of Action
The compound acts as an inhibitor for these kinases . By binding to the active site of these enzymes, it prevents them from catalyzing the transfer of phosphate groups to their substrate proteins . This inhibition disrupts the normal signaling pathways within the cell .
Biochemical Pathways
The inhibition of SYK, LRRK2, and MYLK kinases affects multiple biochemical pathways. For instance, SYK is involved in immune cell signaling, LRRK2 plays a role in Parkinson’s disease, and MYLK is involved in muscle contraction . The inhibition of these kinases can therefore have wide-ranging effects on cellular function .
Pharmacokinetics
Like other kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of the target kinases by this compound can lead to a variety of cellular effects, depending on the specific role of the kinase in the cell . For instance, inhibition of SYK could modulate immune responses, while inhibition of LRRK2 could affect neuronal function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, pyridine, and imidazole. The key steps may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Methoxylation: Introduction of the methoxy group is usually done via methylation reactions using reagents like methyl iodide.
Carboxamide Formation: The carboxamide linkage is formed through amide coupling reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Pyridine and Imidazole: These heterocycles are introduced through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridine and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary, but typical reagents include halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group may produce an amine-substituted benzofuran.
類似化合物との比較
Similar Compounds
- 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
- 7-methoxy-N-(2-((6-(pyridin-3-yl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide
- 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
Uniqueness
The uniqueness of 7-methoxy-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in its applications.
特性
IUPAC Name |
7-methoxy-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-26-16-6-2-4-14-12-17(27-18(14)16)20(25)23-9-11-24-10-8-22-19(24)15-5-3-7-21-13-15/h2-8,10,12-13H,9,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSIMRUBLAZZDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)
![2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2413756.png)
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)
![Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2413762.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2413763.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2413764.png)

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)




![N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2413774.png)
![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)
